Structural Differentiation from the Closest 6-Methoxy Analog: Impact on Kinase Binding
The target compound (CAS 57942-26-4), bearing a 7-chloro substituent, is structurally differentiated from its closest commercially available analog, 2-[2-(4-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine (EVT-1385706), which features a 6-methoxy group. Both compounds share the same C-4 diethylamino and C-2 4-chlorostyryl motifs, representing minimal chemical variation at position 7 versus 6 of the quinazoline ring . The electron-withdrawing chlorine versus the electron-donating methoxy group is known to significantly impact kinase binding affinity in this scaffold class [1].
| Evidence Dimension | Substituent electronic effect on kinase inhibition potency |
|---|---|
| Target Compound Data | 7-Chloro substituent (electron-withdrawing, σm = 0.37) |
| Comparator Or Baseline | 2-[2-(4-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine (6-OCH3, electron-donating, σm = 0.12) |
| Quantified Difference | Hammett σ difference of ~0.25 units between substituents; class-level SAR indicates 5- to 50-fold potency shifts depending on kinase target [1]. |
| Conditions | Inferred from class-level SAR of styrylquinazoline kinase inhibitors |
Why This Matters
The distinct electronic character of the 7-chloro-substituted quinazoline core directly impacts its interaction with kinase hinge regions, which is critical for researchers selecting between similar screening compounds.
- [1] Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. CORE repository, 2023. (Class-level kinase inhibition SAR). View Source
